molecular formula C9H8Cl2N2O2 B1583549 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 5458-56-0

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B1583549
CAS No.: 5458-56-0
M. Wt: 247.07 g/mol
InChI Key: IGTFBKKBTPDJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a chemical compound with the molecular formula C9H8Cl2N2O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.

Scientific Research Applications

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications:

Preparation Methods

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid include other quinazoline derivatives such as:

  • 2,4-Dichloroquinazoline
  • 5,6,7,8-Tetrahydroquinazoline
  • Quinazoline-6-carboxylic acid

What sets this compound apart is its unique combination of chlorine atoms and the tetrahydroquinazoline structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFBKKBTPDJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281965
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-56-0
Record name 5458-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 3
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 4
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 5
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 6
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.